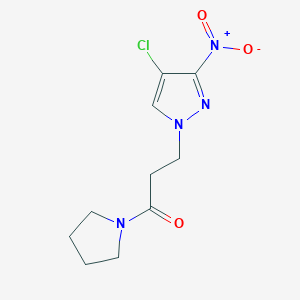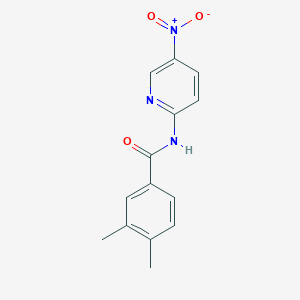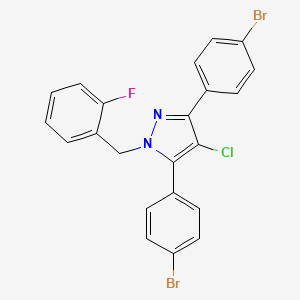![molecular formula C25H31N5O B10928938 1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928938.png)
1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its intricate structure, which includes an 8-azabicyclo[3.2.1]octane moiety, a common scaffold in tropane alkaloids known for their diverse biological activities .
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods, which ensure the correct stereochemistry of the final product . The synthetic route typically involves:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be done through a desymmetrization process starting from achiral tropinone derivatives.
Coupling with the pyrazolo[3,4-b]pyridine core: This step involves the formation of the pyrazolo[3,4-b]pyridine ring system, followed by its attachment to the 8-azabicyclo[3.2.1]octane scaffold.
Final modifications: Introduction of the ethyl, methyl, and phenyl groups to complete the synthesis.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the electronic environment is favorable.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure, particularly the 8-azabicyclo[3.2.1]octane moiety, makes it a candidate for studying interactions with biological targets, such as neurotransmitter receptors.
Medicine: Due to its structural similarity to tropane alkaloids, it may have potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with neurotransmitter receptors or other molecular targets, modulating their activity. The 8-azabicyclo[3.2.1]octane moiety is known to interact with acetylcholine receptors, suggesting a potential mechanism involving modulation of cholinergic signaling pathways .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also feature the 8-azabicyclo[3.2.1]octane scaffold. Compared to these compounds, 1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the pyrazolo[3,4-b]pyridine core and the specific substitutions on the molecule. This uniqueness may confer different biological activities and chemical reactivity, making it a valuable compound for further research .
Properties
Molecular Formula |
C25H31N5O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H31N5O/c1-5-30-24-23(16(3)28-30)21(14-22(27-24)17-8-6-15(2)7-9-17)25(31)26-18-12-19-10-11-20(13-18)29(19)4/h6-9,14,18-20H,5,10-13H2,1-4H3,(H,26,31) |
InChI Key |
PQALVYFCEBIBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4CC5CCC(C4)N5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928855.png)
![4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10928859.png)
![1-benzyl-N-(3,4-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928861.png)

![Methyl 2-{4-[(4-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10928874.png)
![1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10928891.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928896.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928897.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10928902.png)
![5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10928904.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10928924.png)

![2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10928931.png)
